2-(7-Oxoazepan-2-yl)acetonitrile

Description

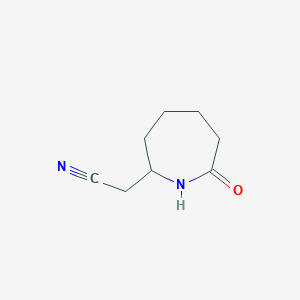

2-(7-Oxoazepan-2-yl)acetonitrile is a nitrile-containing organic compound featuring a seven-membered azepane ring with a ketone group at the 7-position. Its molecular formula is C₈H₁₂N₂O, and its molecular weight is 152.20 g/mol. The compound’s structural uniqueness lies in its azepane ring, which distinguishes it from smaller or differently functionalized cyclic analogs.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(7-oxoazepan-2-yl)acetonitrile |

InChI |

InChI=1S/C8H12N2O/c9-6-5-7-3-1-2-4-8(11)10-7/h7H,1-5H2,(H,10,11) |

InChI Key |

XXFUERDGMQVHCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)NC(C1)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-(7-Oxoazepan-2-yl)acetonitrile, differing primarily in their cyclic backbones and substituents:

Key Observations :

- Ring Size and Rigidity: The 7-membered azepane ring in the target compound is less rigid compared to the 6-membered chromene or indolinone systems. This flexibility may influence conformational stability and reactivity.

Comparison :

- The azepane-based compound may require longer reaction times or higher temperatures due to ring strain in the 7-membered system.

- Chromene derivatives exhibit higher molecular weights (289.28 vs. 152.20) due to aromatic substituents, affecting solubility and crystallization behavior.

Electronic and Physicochemical Properties

- HOMO/LUMO Analysis: In chromene derivatives (e.g., compounds from ), HOMO and LUMO orbitals localize on the cyclic backbone, with non-planar geometries influencing charge distribution .

Melting Points and Solubility :

Research Findings and Implications

Substituent-Driven Reactivity : Phenyl and hydroxy groups enhance stability and polarity, respectively, while ethoxy groups (as in ) may improve lipophilicity .

Ring Size Effects : Smaller rings (e.g., chromene) favor planar geometries and stronger intermolecular interactions, whereas azepane’s flexibility could enhance binding to biomolecular targets.

Synthetic Challenges : Azepane synthesis may require specialized catalysts or conditions to mitigate ring-opening side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.